molecular formula C14H11Br B7798611 1-Bromo-4-(2-phenylethenyl)benzene

1-Bromo-4-(2-phenylethenyl)benzene

Cat. No.: B7798611
M. Wt: 259.14 g/mol
InChI Key: ZZMMKLVIBZWGPK-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-phenylethenyl)benzene is an organic compound with the molecular formula C14H11Br It is a derivative of benzene, where a bromine atom is substituted at the para position and a phenylvinyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-phenylethenyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-phenylethenyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenylvinyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form the corresponding phenylvinylbenzene.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include phenylvinylbenzene.

Scientific Research Applications

1-Bromo-4-(2-phenylethenyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in the study of biological pathways involving aromatic compounds.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-phenylethenyl)benzene involves its interaction with various molecular targets and pathways. The electrophilic aromatic substitution mechanism is a key pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(2-phenylethenyl)benzene is unique due to the presence of the phenylvinyl group, which imparts distinct chemical properties and reactivity compared to other bromobenzene derivatives. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

1-bromo-4-(2-phenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMMKLVIBZWGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60926732
Record name 1-Bromo-4-(2-phenylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13041-70-8
Record name 1-Bromo-4-(2-phenylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.448 g (2 millimols) of palladium acetate, 43.88 g (0.2 mol) of 4-bromobenzoyl chloride, 26 g (0.25 mol) of styrene and 37.06 g (0.2 mol) of tri-n-butylamine in 200 mol of p-xylene are stirred for 4 hours at 120° C. After the reaction mixture has been extracted by shaking with 2 N HCl and 2 N NaOH, and dried over magnesium sulfate, the crude product is chromatographed in toluene on silica gel, and is recrystallised from n-hexane. 26.43 g (51% of theory) of 4-bromostilbene are obtained as pale yellow crystals of melting point 137.7° C.
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43.88 g
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reactant
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26 g
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37.06 g
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reactant
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200 mol
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reactant
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0.448 g
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catalyst
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Yield
51%

Synthesis routes and methods III

Procedure details

First, a synthesis method of 4-bromostilbene is described. 25.3 g (49.5 mmol) of (4-bromobenzyl)triphenylphosphoniumbromide and 5.25 g (49.5 mmol) of benzaldehyde were put into a 500 mL three-necked flask and the air in the flask was replaced with nitrogen. 250 mL of tetrahydrofuran (THF) was added to the mixture. Then, a suspension in which 6.10 g (54.4 mmol) of potassium tert-butoxide was dissolved in 60 mL of THF was dropped to this mixture. After the dropping, the reaction mixture was stirred for 24 hours at room temperature. After the reaction, the reaction mixture was washed with water and the product was extracted with ethyl acetate from the water which was used for the washing. The obtained extraction solution and the organic layer, which was washed with water, were mixed and dried with magnesium sulfate. After the drying, the mixture was suction filtrated, and the filtrate was concentrated. The obtained residue was purified by silica gel column chromatography (developing solution: toluene). The obtained compound was washed with methanol and the solid was collected by suction filtration to give 3.75 g or a white powdered solid of (E)-4-bromostilbene (yield: 29.2%). A synthesis scheme (h-1) of 4-bromostilbene is shown below. Note that (Z)-4-bromostilbene was also observed in this reaction, but only (E)-4-bromostilbene was isolated and purified.
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25.3 g
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5.25 g
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6.1 g
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60 mL
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250 mL
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Yield
29.2%

Synthesis routes and methods IV

Procedure details

First, a synthesis method of 4-bromostilbene is described. 25.3 g (49.5 mmol) of (4-bromobenzyl)triphenylphosphoniumbromide and 5.25 g (49.5 mmol) of benzaldehyde were put into a 500 mL three-necked flask and the air in the flask was replaced with nitrogen. 250 mL of tetrahydrofuran (THF) was added to the mixture. Then, a suspension in which 6.10 g (54.4 mmol) of potassium tert-butoxide was dissolved in 60 mL of THF was dropped to this mixture. After the dropping, the reaction mixture was stirred for 24 hours at room temperature. After the reaction, the reaction mixture was washed with water and the product was extracted with ethyl acetate from the water which was used for the washing. The obtained extraction solution and the organic layer, which was washed with water, were mixed and dried with magnesium sulfate. After the drying, the mixture was suction filtrated, and the filtrate was concentrated. The obtained residue was purified by silica gel column chromatography (developing solution: toluene). The obtained compound was washed with methanol and the solid was collected by suction filtration to give 3.75 g or a white powdered solid of (E)-4-bromostilbene (yield: 29.2%). A synthesis scheme (h-1) of 4-bromostilbene is shown below. Note that (Z)-4-bromostilbene was also observed in this reaction, but only (E)-4-bromostilbene was isolated and purified.
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